Enalaprilat
Overview
Description
Enalaprilat is the active metabolite of enalapril . It is an angiotensin-converting enzyme (ACE) inhibitor . It works by blocking a substance in the body that causes the blood vessels to tighten. As a result, enalaprilat relaxes the blood vessels, which lowers blood pressure and increases the supply of blood and oxygen to the heart .
Molecular Structure Analysis
Enalaprilat is the first dicarboxylate-containing ACE inhibitor . Its molecular formula is C18H24N2O5 .Chemical Reactions Analysis
Enalaprilat’s stability and compatibility were evaluated using three thermoanalytical methods, including thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and thermomechanical analysis (TMA) . DSC demonstrated an endothermic reaction between enalapril maleate and NaHCO3 excipient .Physical And Chemical Properties Analysis
Enalaprilat has two pKa values, pKa3.0 from the carboxylic group and pKa 5.4 from the secondary amine . When microenvironmental pH = 3, enalapril possesses a positive charge on the secondary amine, and more than 99% of secondary amine is in cation form, the nucleophilic activity of the amino group was weakened .Scientific Research Applications
1. Effects on Hypertensive Crises
Enalaprilat, an intravenous angiotensin-converting enzyme inhibitor, has been studied for its effectiveness in hypertensive crises. Studies have shown its ability to reduce blood pressure in patients with severe or malignant hypertension, indicating its potential as a treatment option in emergency hypertensive situations (DiPette, Ferraro, Evans, & Martin, 1985).
2. Impact on Cardiovascular Health
Enalaprilat's impact extends to cardiovascular health. It has been observed to enhance arterial and cardiopulmonary baroreflex control of sympathetic nerve activity in patients with heart failure. This suggests its role in modulating sympathetic activity and potentially contributing to the therapeutic effects of ACE inhibitors in heart failure conditions (Dibner-Dunlap, Smith, Kinugawa, & Thames, 1996).
3. Application in Acute Necrotizing Pancreatitis
Research has also explored enalaprilat's effects in acute necrotizing pancreatitis (ANP). In animal models, enalaprilat showed a potential therapeutic effect in treating ANP, demonstrating an ability to reduce mortality and pancreatic damage(Turkyilmaz, Alhan, Erçin, & Vanizor, 2007).
4. Influence on Renin and Catecholamine Responses
Studies have evaluated the impact of enalaprilat on hemodynamic and hormonal responses during surgery. It appears to affect renin-angiotensin activation, which is an essential factor in hypertension and splanchnic perfusion after cardiac surgery. This insight is crucial for managing intraoperative hemodynamic responses (Parviainen, Rantala, Ruokonen, Tenhunen, & Takala, 1998).
5. Role in Cardiac Fibroblast Proliferation
Enalaprilat has shown inhibitory effects on rat cardiac fibroblast proliferation via ROS/P38MAPK/TGF-β1 signaling pathways. This finding provides a theoretical basis for applying ACE inhibitors in treating myocardial fibrosis and understanding the primary mechanisms of ACE inhibitors in inhibiting cardiac fibroblast proliferation (Yu, Zheng, Sun, & Yu, 2012).
Safety And Hazards
Enalaprilat is harmful if swallowed . It is advised to avoid breathing mist, gas, or vapors and avoid contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
(2S)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5/c1-12(16(21)20-11-5-8-15(20)18(24)25)19-14(17(22)23)10-9-13-6-3-2-4-7-13/h2-4,6-7,12,14-15,19H,5,8-11H2,1H3,(H,22,23)(H,24,25)/t12-,14-,15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZFZMUMEGBBDTC-QEJZJMRPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)O)NC(CCC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)N[C@@H](CCC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
84680-54-6 (Parent) | |
Record name | Enalaprilat | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076420729 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0048975 | |
Record name | Enalapril acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0048975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Enalaprilat | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041886 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Enalaprilat is the active metabolite of the orally available pro-drug, enalapril. Used in the treatment of hypertension, enalapril is an ACE inhibitor that prevents Angiotensin Converting Enzyme (ACE) from transforming angiotensin I into angiotensin II. As angiotensin II is responsible for vasoconstriction and sodium reabsorption in the proximal tubule of the kidney, down-regulation of this protein results in reduced blood pressure and blood fluid volume | |
Record name | Enalaprilat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09477 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Enalaprilat | |
CAS RN |
76420-72-9, 84680-54-6 | |
Record name | Enalaprilat | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76420-72-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Enalaprilat | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076420729 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Enalaprilat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09477 | |
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Record name | Enalaprilat | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760053 | |
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Record name | Enalapril acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0048975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Enalaprilat | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.306 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | ENALAPRILAT ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q508Q118JM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Enalaprilat | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041886 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
148 - 151 °C | |
Record name | Enalaprilat | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041886 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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